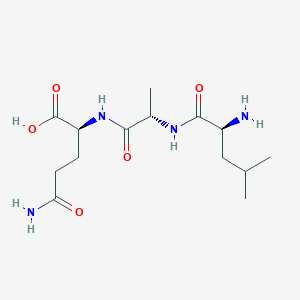

L-Leucyl-L-alanyl-L-glutamine

Description

Contextualizing Tripeptides within Biological Chemistry

Tripeptides are molecules consisting of three amino acids linked together by two peptide bonds. pnas.orgscispace.com These short-chain peptides occupy a crucial space in biological chemistry, serving as signaling molecules, metabolic intermediates, and building blocks for larger proteins. scispace.comunc.edu The specific sequence of the amino acids determines the tripeptide's unique chemical properties and biological function. pnas.org With the 20 proteinogenic amino acids, a vast number of unique tripeptide combinations—8,000 to be exact—can be formed. scispace.com Many naturally occurring tripeptides have demonstrated significant biological activity, including roles in hormone regulation, immune response, and as antioxidants. scispace.comunc.edu For instance, Glutathione (γ-L-Glutamyl-L-cysteinylglycine) is a vital intracellular antioxidant, and Thyrotropin-releasing hormone (TRH) is a key regulator of thyroid function. pnas.org The uptake of di- and tripeptides in the body is mediated by specific transporter proteins, such as PepT1 and PepT2, highlighting their importance in nutrition and metabolism. scispace.com

Historical Perspective on the Discovery and Initial Characterization of Oligopeptides

The study of peptides is intrinsically linked to the history of protein chemistry. Early research in the 20th century focused on understanding the nature of the peptide bond and the primary structure of proteins. The concept of proteins as long chains of amino acids laid the groundwork for investigating smaller peptide fragments, or oligopeptides.

Historically, the complete digestion of proteins into amino acids was thought to be primarily the role of lysosomes, a view that changed significantly between the 1970s and 1980s. It became evident that non-lysosomal proteases were responsible for the limited breakdown of proteins into intermediate-sized polypeptides, which themselves could have important biological roles. The term "oligopeptidase" was introduced in 1979 to describe enzymes that cleave peptides but not larger proteins. This field of study has been advanced by technologies like phage display, a method developed in 1985 that allows for the screening of vast libraries of peptides to identify those with specific binding properties. This has been instrumental in discovering novel peptide ligands and understanding their interactions with biological targets.

Rationale for Advanced Research into L-Leucyl-L-alanyl-L-glutamine

Given the lack of specific data, a rationale for future research can be constructed based on the known roles of its constituent parts and related peptides. Research could be directed towards:

Synthesis and Characterization: The fundamental step would be the chemical synthesis of this compound and the characterization of its physicochemical properties, such as solubility, stability, and structure.

Biological Activity Screening: Investigating potential biological activities, such as enzymatic inhibition, cell signaling modulation, or antimicrobial effects, would be a logical next step. For instance, other tripeptides have been identified as inhibitors of enzymes like dipeptidyl peptidase IV (DPP IV). scispace.com

Metabolic Fate: Understanding how the tripeptide is absorbed, metabolized, and if it can serve as an efficient delivery vehicle for its constituent amino acids, particularly glutamine, which has known stability and solubility issues. The dipeptide L-alanyl-L-glutamine is already used for this purpose due to its enhanced stability and bioavailability compared to free glutamine.

Without foundational research, the potential significance of this compound remains speculative.

Structure

3D Structure

Properties

CAS No. |

85038-51-3 |

|---|---|

Molecular Formula |

C14H26N4O5 |

Molecular Weight |

330.38 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C14H26N4O5/c1-7(2)6-9(15)13(21)17-8(3)12(20)18-10(14(22)23)4-5-11(16)19/h7-10H,4-6,15H2,1-3H3,(H2,16,19)(H,17,21)(H,18,20)(H,22,23)/t8-,9-,10-/m0/s1 |

InChI Key |

MJOZZTKJZQFKDK-GUBZILKMSA-N |

SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)N |

Origin of Product |

United States |

Strategic Chemical Synthesis and Preparative Methodologies for L Leucyl L Alanyl L Glutamine

Overview of Modern Peptide Synthesis Principles Applied to Tripeptides

The chemical synthesis of peptides, including tripeptides like L-Leucyl-L-alanyl-L-glutamine, is a systematic process involving the formation of amide (peptide) bonds between amino acids. core.ac.uk The core principle of this process is the sequential addition of amino acids to a growing peptide chain. To ensure the correct sequence and avoid unwanted side reactions, a strategic use of protecting groups is essential. nih.gov

In modern peptide synthesis, two primary strategies have become dominant: solution-phase synthesis and solid-phase peptide synthesis (SPPS). mdpi.com While solution-phase synthesis involves carrying out the reactions in a homogenous solution, SPPS, pioneered by R. Bruce Merrifield, has become the more common approach due to its efficiency and ease of automation. molecularcloud.orgnih.gov In SPPS, the C-terminal amino acid of the target peptide is anchored to an insoluble polymer support, or resin, and the subsequent amino acids are added in a stepwise manner. bachem.com This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. bachem.com

The synthesis of a tripeptide such as this compound via SPPS would typically involve the following key steps:

Anchoring: The first amino acid, L-glutamine, is covalently attached to the solid support.

Deprotection: The protecting group on the α-amino group of the resin-bound glutamine is removed.

Coupling: The next amino acid, L-alanine, with its α-amino group protected, is activated and reacted with the deprotected amino group of the glutamine on the resin.

Repetition: The deprotection and coupling steps are repeated with the final amino acid, L-leucine.

Cleavage: Once the tripeptide sequence is assembled, it is cleaved from the resin, and all remaining protecting groups are removed. nih.gov

A crucial concept in this process is orthogonality , which refers to the use of protecting groups that can be removed under different chemical conditions. iris-biotech.denih.gov This allows for the selective deprotection of the α-amino group at each step without disturbing the protecting groups on the amino acid side chains or the linkage to the resin. iris-biotech.de The most widely used orthogonal protection scheme in modern SPPS is the Fmoc/tBu strategy. iris-biotech.de

Solution-Phase Peptide Synthesis (LPPS) of this compound

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is a classical approach where reactions are carried out in a homogeneous solution. creative-peptides.com This method allows for the purification of intermediates at each step, ensuring high purity of the final product. bachem.com For a short peptide like this compound, LPPS is a highly viable and scalable production method. acs.org The synthesis involves the sequential formation of peptide bonds between the constituent amino acids, which requires the strategic use of protecting groups to prevent unwanted side reactions. masterorganicchemistry.combiosynth.com

Stepwise condensation is the most straightforward approach in LPPS, where the peptide chain is assembled one amino acid at a time, typically starting from the C-terminus and proceeding to the N-terminus. libretexts.org For this compound, the synthesis would commence with L-glutamine.

The process involves three main stages:

Protection: The amino group of one amino acid and the carboxyl group of another must be temporarily blocked with protecting groups (PGs). For the synthesis of this tripeptide, the C-terminal carboxyl group of Glutamine (Gln) would be protected, often as a benzyl (B1604629) (Bzl) or methyl (Me) ester. The N-terminus of the incoming Alanine (Ala) would be protected, commonly with a tert-Butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) group. libretexts.org Crucially, the side chain of Glutamine, which contains a reactive amide group, must also be protected (e.g., with a Trityl (Trt) group) to prevent side reactions like dehydration to a nitrile. merckmillipore.com

Coupling: The protected Alanine is activated at its free carboxyl group using a coupling reagent. Common coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) or aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.comamericanpeptidesociety.org The activated Ala is then added to the protected Gln, forming the dipeptide Ala-Gln.

Deprotection: The N-terminal protecting group (Boc or Fmoc) is selectively removed from the newly formed dipeptide, exposing a free amino group for the next coupling step. This cycle is repeated with the final amino acid, N-protected Leucine (Leu), to yield the fully protected tripeptide. Finally, all protecting groups are removed in a final deprotection step to yield the target molecule. libretexts.org

| Step | Reaction | Key Reagents | Intermediate Product |

|---|---|---|---|

| 1 | Protection of C-terminus and side chain of Glutamine | Benzyl alcohol, Trityl chloride | H-Gln(Trt)-OBzl |

| 2 | Coupling with N-protected Alanine | Fmoc-Ala-OH, DCC, HOBt | Fmoc-Ala-Gln(Trt)-OBzl |

| 3 | N-terminal deprotection | Piperidine in DMF | H-Ala-Gln(Trt)-OBzl |

| 4 | Coupling with N-protected Leucine | Fmoc-Leu-OH, HBTU, DIPEA | Fmoc-Leu-Ala-Gln(Trt)-OBzl |

| 5 | Final Deprotection (N-terminus and side chains) | Piperidine, followed by Trifluoroacetic acid (TFA) and scavengers | H-Leu-Ala-Gln-OH |

Fragment condensation is an alternative to the stepwise approach where smaller, pre-synthesized peptide fragments are coupled together. springernature.com This method can be more efficient for longer peptides, but for a tripeptide, it offers strategic choices. For this compound, two primary fragment condensation strategies are possible:

[2+1] Strategy: A protected dipeptide, L-Leucyl-L-alanine (Leu-Ala), is synthesized first. This dipeptide is then coupled with a protected L-glutamine.

[1+2] Strategy: A protected L-leucine is coupled to a pre-synthesized and protected dipeptide, L-alanyl-L-glutamine (Ala-Gln).

A significant challenge in fragment condensation is the risk of racemization of the C-terminal amino acid of the activated peptide fragment. acs.org The choice of coupling reagents and reaction conditions is critical to minimize this side reaction. Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or the use of azide-based coupling methods can reduce the extent of racemization. The [1+2] strategy is often preferred as it involves activating a dipeptide ending in glutamine, which is less prone to racemization than alanine.

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| [2+1] Condensation | Coupling of a protected Leu-Ala fragment with protected Gln. | Potentially faster overall synthesis if the dipeptide is readily available. | Higher risk of racemization at the Alanine residue during activation of the Leu-Ala fragment. |

| [1+2] Condensation | Coupling of protected Leucine with a protected Ala-Gln fragment. | Lower risk of racemization since only a single amino acid (Leucine) is activated. | Requires prior synthesis of the Ala-Gln dipeptide, which may be less stable. |

A key advantage of LPPS is the ability to purify intermediates after each step, but this also presents challenges. bachem.com The purification of this compound and its protected intermediates involves separating the desired product from unreacted starting materials, excess reagents, and by-products.

Common purification challenges include:

Removal of Coupling By-products: Carbodiimide coupling reagents like DCC produce insoluble ureas (dicyclohexylurea, DCU) that must be removed by filtration. merckmillipore.com Water-soluble carbodiimides (EDC) can be used to facilitate removal by aqueous extraction.

Separation of Excess Amino Acids: Unreacted protected amino acids must be removed, which is typically achieved through acid-base extractions.

Solubility Issues: As the peptide chain grows, its solubility can change, potentially making purification by extraction or crystallization more difficult. acs.org

Final Purification: The final crude tripeptide, after all protecting groups are removed, often contains deletion sequences or diastereomers from racemization. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for achieving high purity of the final peptide product. bachem.com

| Impurity Type | Source | Purification Method |

|---|---|---|

| Coupling Reagent By-products (e.g., DCU) | DCC-mediated coupling steps | Filtration (for insoluble ureas); Aqueous extraction (for water-soluble by-products) |

| Excess N-protected Amino Acid | Incomplete coupling reaction | Aqueous extraction with a weak base (e.g., sodium bicarbonate solution) |

| Unreacted Amine Component | Incomplete coupling reaction | Aqueous extraction with a weak acid (e.g., dilute HCl) |

| Diastereomers | Racemization during fragment condensation or activation | Reversed-Phase HPLC (RP-HPLC) |

Chemoenzymatic and Enzymatic Synthesis of this compound

Chemoenzymatic synthesis utilizes enzymes as catalysts to form peptide bonds, offering high stereoselectivity and milder reaction conditions compared to purely chemical methods. mdpi.com This approach can reduce the need for extensive side-chain protection, making the process more environmentally friendly.

Peptidases (or proteases), which naturally hydrolyze peptide bonds, can be used for synthesis under specific, non-aqueous conditions where the reaction equilibrium is shifted away from hydrolysis. rsc.org The synthesis can be either thermodynamically or kinetically controlled.

For the formation of this compound, several classes of enzymes could be considered:

Proteases: Enzymes like thermolysin, chymotrypsin, or papain could catalyze the formation of the peptide bonds. nih.govresearchgate.net The specificity of the enzyme is crucial; for example, thermolysin preferentially cleaves (and thus forms) bonds on the N-terminal side of hydrophobic residues like Leucine. This could be exploited in a [1+2] fragment condensation, coupling Leucine to an Ala-Gln dipeptide.

Ligases: L-amino acid ligases are enzymes that form dipeptides from unprotected amino acids in an ATP-dependent manner. nih.gov While known primarily for dipeptide synthesis, engineered ligases or novel enzymes could potentially be developed for tripeptide formation.

Glutaminases: Certain glutaminases possess transpeptidation activity and can be used to synthesize glutamine-containing peptides. nih.gov These enzymes could be particularly useful for forming the Ala-Gln bond.

The enzymatic synthesis of a tripeptide can be performed sequentially. For example, one enzyme could be used to synthesize the Ala-Gln dipeptide, which is then used as a substrate with Leucine methyl ester for a second enzyme-catalyzed reaction to form the final tripeptide. nih.gov

| Enzyme Class | Example | Potential Application | Reaction Conditions |

|---|---|---|---|

| Protease (Metalloendopeptidase) | Thermolysin | Coupling of Leu-OMe to H-Ala-Gln-OH | High substrate concentration, low water content, organic co-solvents |

| Protease (Serine Protease) | α-Chymotrypsin | Coupling of Leu-OMe to H-Ala-Gln-OH | Biphasic systems or organic solvents |

| Protease (Cysteine Protease) | Papain | Formation of the Ala-Gln bond from Z-Ala-OMe and Gln | Aqueous buffer at alkaline pH |

| Ligase | L-amino acid α-ligase | Potential for direct formation of dipeptide fragments (e.g., Ala-Gln) from unprotected amino acids | Aqueous, ATP-dependent |

A major advantage of enzymatic synthesis is the ability to immobilize the biocatalyst, which simplifies its separation from the reaction mixture and allows for its reuse, significantly reducing costs. mdpi.com Immobilization can also enhance enzyme stability in the non-aqueous solvents often required for synthesis. nih.govacs.org

Several immobilization techniques are applicable:

Adsorption: The enzyme is physically adsorbed onto the surface of a carrier, such as a hydrophobic resin (e.g., polymethyl methacrylate). This is a simple method, but enzyme leaching can occur. mdpi.com

Covalent Bonding: The enzyme is attached to a functionalized support (e.g., silica (B1680970) or agarose) via stable covalent bonds. This method provides strong attachment and minimizes leaching. acs.org

Entrapment/Encapsulation: The enzyme is physically trapped within the porous matrix of a polymer gel or encapsulated within a semi-permeable membrane. This protects the enzyme from the bulk environment. acs.org

Cross-Linked Enzyme Aggregates (CLEAs): This carrier-free method involves precipitating the enzyme and then cross-linking the molecules to form insoluble, highly active aggregates.

The choice of immobilization method depends on the enzyme and the specific reaction conditions. For peptide synthesis in organic solvents, covalent bonding to robust supports like hollow core-mesoporous shell silica can significantly enhance stability and reusability. acs.org

| Technique | Description | Advantages | Disadvantages |

|---|---|---|---|

| Adsorption | Enzyme binds to the carrier surface via weak interactions (e.g., van der Waals forces). | Simple, mild conditions, often no loss of enzyme activity. | Enzyme can leach from the support, limiting reusability. |

| Covalent Bonding | Enzyme is chemically bonded to a functionalized support. | Strong binding prevents leaching, enhances stability. | Can lead to partial loss of enzyme activity due to conformational changes. |

| Entrapment | Enzyme is physically confined within a polymeric network. | Good enzyme protection, minimal chemical modification. | Mass transfer limitations for substrates and products can reduce reaction rate. |

| Cross-Linking (CLEAs) | Enzymes are cross-linked to each other to form insoluble aggregates. | High catalyst concentration, good stability, carrier-free. | Can be difficult to optimize; potential for mass transfer limitations. |

Process Optimization for Maximizing Enantiomeric Purity and Yield

The optimization of synthetic processes for tripeptides like this compound is critical to maximize the yield and, crucially, to maintain the desired stereochemistry of the final product, preventing racemization.

Detailed Research Findings:

The prevention of racemization, the formation of unwanted D-isomers, is a primary challenge in peptide synthesis. nih.gov This is particularly a risk during the activation of the carboxylic acid group of the amino acid being coupled. The choice of coupling reagents, solvents, and additives plays a pivotal role in mitigating this side reaction. For instance, the use of carbodiimides in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a common strategy to suppress racemization.

Temperature and reaction time are also critical parameters. Lower temperatures generally reduce the rate of racemization. The optimization process involves finding a balance where the coupling reaction proceeds to completion with a minimal degree of epimerization.

Post-synthesis purification, typically by reversed-phase high-performance liquid chromatography (RP-HPLC), is a critical step to isolate the target peptide with high purity. The optimization of the mobile phase composition and gradient is necessary to achieve a good separation of the desired product from any impurities, including diastereomers that may have formed due to racemization.

| Coupling Reagent/Additive | Typical Racemization Level | General Yield | Notes |

|---|---|---|---|

| DCC/HOBt | Low | Good | Dicyclohexylurea (DCU) by-product can be difficult to remove. |

| HBTU/DIPEA | Low | Very Good | Commonly used in automated SPPS. |

| HATU/DIPEA | Very Low | Excellent | Particularly effective for sterically hindered couplings. |

| EDC/Oxyma | Low | Good | Oxyma is a non-explosive alternative to HOBt. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to peptide synthesis is an area of growing importance, aiming to reduce the environmental impact of these processes. advancedchemtech.com This involves considering the environmental footprint of all materials used, from solvents to reagents, and minimizing waste generation. researchgate.net

Solvent Selection and Recovery in Peptide Synthesis

Traditionally, peptide synthesis has relied on polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM). nih.gov However, these solvents are associated with significant health and environmental concerns. Green chemistry principles advocate for their replacement with more benign alternatives.

Detailed Research Findings:

Research into greener solvents for peptide synthesis has identified several potential replacements for DMF and DCM. These include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate. advancedchemtech.com The ideal green solvent should effectively solvate the growing peptide chain and the resin (in SPPS), be non-toxic, derived from renewable resources, and readily recyclable. advancedchemtech.com

| Solvent | Type | Key Properties | Green Chemistry Considerations |

|---|---|---|---|

| Dimethylformamide (DMF) | Traditional | High polarity, excellent solvating properties. | Reproductive toxicity, high boiling point makes recovery energy-intensive. |

| Dichloromethane (DCM) | Traditional | Good for resin swelling, volatile. | Suspected carcinogen, environmental pollutant. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Derived from renewable resources, lower toxicity than THF. | Can form peroxides, requires careful handling. |

| Cyclopentyl methyl ether (CPME) | Greener Alternative | High boiling point, low peroxide formation, hydrophobic. | Less polar than DMF, may not be suitable for all sequences. |

| Propylene Carbonate | Greener Alternative | High polarity, biodegradable, low toxicity. | Can be a suitable replacement for DMF in many applications. |

Waste Minimization and Atom Economy Considerations

Waste minimization in peptide synthesis is a multifaceted challenge that addresses both the volume of solvent used and the efficiency of reagent incorporation into the final product. diva-portal.org

Detailed Research Findings:

Solid-phase peptide synthesis (SPPS) inherently contributes to waste reduction by simplifying the purification of intermediates, as excess reagents and by-products are removed by simple filtration and washing. nih.gov However, the repetitive washing steps in SPPS are a major source of solvent waste. advancedchemtech.com Optimization of washing protocols, for example by using more efficient washing solvents or employing techniques that require less solvent volume, can significantly reduce waste. diva-portal.org

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com In peptide synthesis, the use of protecting groups and activating agents leads to a lower atom economy, as these are removed or become by-products during the synthesis.

| Reactants | Molecular Weight (g/mol) | Products | Molecular Weight (g/mol) |

|---|---|---|---|

| Protected Dipeptide (e.g., Fmoc-Ala-Gln-OH) | ~499.5 | Protected Tripeptide (e.g., Fmoc-Leu-Ala-Gln-OH) | ~612.7 |

| Protected Amino Acid (e.g., Fmoc-Leu-OH) | ~353.4 | By-product (e.g., H2O from coupling) | ~18.0 |

| Coupling Reagent (e.g., HBTU) | ~379.2 | By-products from HBTU | ~361.2 |

| Base (e.g., DIPEA) | ~129.2 | Protonated Base | ~130.2 |

| Total Reactant Mass | ~1361.3 | ||

| Theoretical Atom Economy (%) = (MW of Protected Tripeptide / Total MW of Reactants) x 100 = (~612.7 / ~1361.3) x 100 ≈ 45% |

Note: This is a simplified and illustrative calculation. Actual atom economy will vary depending on the specific protecting groups, coupling reagents, and reaction conditions used.

Advanced Structural Elucidation and Conformational Analysis of L Leucyl L Alanyl L Glutamine

Theoretical and Computational Approaches to Peptide Conformation

Computational chemistry offers powerful tools to explore the structural possibilities of peptides at an atomic level. These methods allow for the simulation of molecular motion and the calculation of energetic properties, providing insights that complement experimental data.

Molecular Mechanics and Force Field Development for L-Leucyl-L-alanyl-L-glutamine

Molecular mechanics (MM) is a computational method that models molecules as a collection of atoms held together by bonds, treating them as balls and springs. The total potential energy of the system is calculated using a force field, which is a set of empirical energy functions and parameters that describe the energetics of bond stretching, angle bending, torsional rotations, and non-bonded interactions like van der Waals forces and electrostatic interactions.

For this compound, a standard biomolecular force field such as AMBER (Assisted Model Building with Energy Refinement) or CHARMM (Chemistry at HARvard Macromolecular Mechanics) would be employed. The development and application of a force field for this tripeptide involves:

Atom Typing: Each atom (C, H, N, O) in the Leucine, Alanine, and Glutamine residues is assigned a specific atom type that defines its properties within the force field.

Parameter Assignment: Parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions are assigned based on pre-existing libraries derived from extensive experimental data and quantum mechanical calculations on smaller molecules. For instance, the rotational profile of the peptide backbone dihedral angles (φ, ψ) and the side-chain dihedral angles (χ) for each residue are defined by specific potential energy functions.

Charge Assignment: Partial atomic charges are assigned to each atom to model electrostatic interactions. These are often derived from quantum chemical calculations that compute the electrostatic potential around the molecule.

While universal force fields exist, the accuracy of MM simulations relies heavily on the quality of these parameters. For novel or unusual molecular fragments, new parameters may need to be developed and validated against high-level quantum calculations or experimental data.

Molecular Dynamics Simulations of this compound in Solvent Systems

Molecular dynamics (MD) simulations use the principles of molecular mechanics to simulate the dynamic behavior of molecules over time. By solving Newton's equations of motion for each atom in the system, MD provides a trajectory that reveals how the peptide samples different conformations.

A typical MD simulation of this compound in a solvent system would follow a standardized protocol:

System Setup: The 3D coordinates of the tripeptide are generated. It is then placed in a periodic box filled with explicit solvent molecules, most commonly water models like TIP3P, to mimic physiological conditions. researchgate.netrug.nl

Neutralization: Counter-ions (e.g., Na⁺ or Cl⁻) are added to the solvent box to neutralize the total charge of the system. nih.gov

Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to achieve a stable density.

Production Run: Once equilibrated, the simulation is run for an extended period, typically from nanoseconds to microseconds, during which the atomic coordinates are saved at regular intervals. nih.gov

Analysis of the resulting trajectory can reveal stable conformations, dynamic motions, and the formation of intramolecular hydrogen bonds. The interactions between the peptide's leucine, alanine, and glutamine residues and the surrounding water molecules can also be studied in detail. researchgate.net

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Bond Rotations

For a more accurate description of the electronic structure and energetics, quantum chemical (QC) calculations are employed. Unlike the empirical approach of molecular mechanics, QC methods solve the Schrödinger equation to describe the distribution of electrons.

Density Functional Theory (DFT): DFT is a popular QC method that calculates the electronic energy based on the electron density. For this compound, a functional like B3LYP combined with a basis set such as 6-31++G(d,p) could be used to perform geometry optimization to find the lowest-energy conformation.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2), are computationally more expensive but can offer higher accuracy.

These calculations are invaluable for:

Validating Force Field Parameters: QC calculations provide benchmark data for bond lengths, angles, and rotational energy profiles that are used to parameterize MM force fields.

Analyzing Bond Rotations: By systematically rotating specific dihedral angles (e.g., the φ and ψ angles of the peptide backbone) and calculating the energy at each step, a detailed potential energy surface can be constructed. This reveals the energy barriers between different conformations and helps identify the most stable rotamers.

Investigating Electronic Properties: QC methods can be used to calculate properties like atomic charges, dipole moments, and the energies of molecular orbitals, providing insight into the peptide's reactivity and intermolecular interactions.

Conformational Sampling and Free Energy Landscapes of this compound

A key challenge in simulating peptides is ensuring that all relevant conformations are adequately sampled. Standard MD simulations can become trapped in local energy minima. To overcome this, enhanced sampling techniques are used to construct a free energy landscape.

Methods for enhanced conformational sampling include:

Metadynamics: This technique adds a history-dependent bias potential to the system, discouraging it from revisiting previously sampled conformations and forcing it to explore new ones.

Replica Exchange Molecular Dynamics (REMD): Multiple simulations (replicas) of the system are run in parallel at different temperatures. Periodically, the coordinates of replicas at different temperatures are swapped, allowing low-temperature replicas to overcome energy barriers by temporarily moving to a higher temperature.

The data from these simulations are used to plot the free energy as a function of one or more collective variables or reaction coordinates, such as the backbone dihedral angles (φ, ψ) or the radius of gyration. researchgate.net The resulting free energy landscape for this compound would map out the stable conformational basins (e.g., corresponding to β-turns or extended structures), the transition states between them, and their relative populations. researchgate.net

Solution-State Conformation and Dynamics Probed by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for determining the three-dimensional structure and dynamics of peptides and proteins in solution. It provides atomic-resolution information by probing the magnetic properties of atomic nuclei.

Assignment of 1H, 13C, and 15N Resonances for this compound

The first and most critical step in any NMR-based structural study is the sequence-specific assignment of the resonances, which means attributing each signal in the spectrum to a specific nucleus in the molecule. For a tripeptide like this compound, this would typically be achieved using a suite of two-dimensional (2D) and three-dimensional (3D) NMR experiments on a sample isotopically labeled with ¹³C and ¹⁵N.

The assignment process involves:

Backbone Assignment: Experiments like the 3D HNCACB, HNCA, and HN(CO)CA are used to link the amide proton (HN) and nitrogen (N) of one residue to the α-carbon (Cα) and β-carbon (Cβ) of the preceding residue (i-1), allowing chemists to "walk" along the peptide backbone and sequentially assign the resonances for the Leucine, Alanine, and Glutamine residues.

Side-Chain Assignment: Once the backbone is assigned, 2D and 3D TOCSY (Total Correlation Spectroscopy) experiments are used to identify the resonances of the side-chain protons and carbons by correlating them with the already-assigned backbone amide and α-protons.

While specific, experimentally determined NMR data for this compound are not available in the surveyed literature, the following table presents the typical or expected chemical shift ranges for the constituent amino acids in a peptide environment. These values are illustrative and serve as a guide for what would be expected from an experimental assignment.

| Residue | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected ¹⁵N Chemical Shift (ppm) |

|---|---|---|---|---|

| L-Leucine (Leu) | N-H | ~8.2 | - | ~122 |

| Hα | ~4.3 | - | - | |

| Cα | - | ~55 | - | |

| Hβ | ~1.7 | - | - | |

| Cβ | - | ~42 | - | |

| Hγ | ~1.6 | - | - | |

| Hδ1/Hδ2 | ~0.9 | - | - | |

| Cδ1/Cδ2 | - | ~24 | - | |

| L-Alanine (Ala) | N-H | ~8.2 | - | ~124 |

| Hα | ~4.3 | - | - | |

| Cα | - | ~53 | - | |

| Hβ | ~1.4 | - | - | |

| L-Glutamine (Gln) | N-H | ~8.3 | - | ~121 |

| Hα | ~4.3 | - | - | |

| Cα | - | ~56 | - | |

| Hβ | ~2.0 | - | - | |

| Hγ | ~2.3 | - | - | |

| Cγ | - | ~34 | - | |

| N-Hε2 | ~7.5 / ~6.8 | - | ~114 | |

| Cδ | - | ~181 | - |

Disclaimer: The chemical shift values presented are typical ranges for amino acids in a polypeptide chain and are for illustrative purposes only. Actual values for this compound would depend on the specific solution conditions (pH, temperature) and the peptide's local conformation.

Use of NOEs and J-Couplings for Conformational Restraints

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the three-dimensional structure of peptides in solution. For this compound, two key NMR parameters, the Nuclear Overhauser Effect (NOE) and scalar (J) couplings, provide critical distance and dihedral angle restraints, respectively.

The NOE is a through-space phenomenon that arises between protons that are close in proximity (typically < 5 Å), regardless of whether they are connected by covalent bonds. By measuring NOEs, a set of distance restraints can be generated to define the peptide's fold. For this compound, specific NOEs would be anticipated and analyzed to build a structural model.

Table 1: Expected NOE Restraints for this compound

| Type of NOE | Proton Pair Example (Residue i to j) | Type of Information Derived |

| Intra-residue | Hα(i) to Hβ(i) in Leucine | Side-chain conformation (χ angles) |

| Sequential | HN(i+1) to Hα(i) (e.g., Ala HN to Leu Hα) | Backbone conformation (φ, ψ angles) |

| Medium-range | HN(i) to HN(i+1) (e.g., Ala HN to Gln HN) | Indication of turns or helical structures |

| Long-range | Leu Hδ to Gln Hγ | Tertiary structure, folding of the peptide |

J-couplings, or scalar couplings, are mediated through covalent bonds and their magnitude is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. The three-bond coupling between the amide proton (HN) and the alpha-proton (Hα), denoted as ³J(HN,Hα), is particularly informative for determining the backbone dihedral angle φ.

Table 2: Relationship between ³J(HN,Hα) Coupling Constant and Dihedral Angle φ

| ³J(HN,Hα) Value (Hz) | Approximate Dihedral Angle (φ) | Associated Secondary Structure |

| < 5 | -50° to -70° | Right-handed α-helix |

| > 8 | -80° to -160° | β-sheet |

| 6 - 7 | Varies | Random coil or flexible regions |

By combining a comprehensive set of NOE-derived distance restraints with J-coupling-derived angular restraints, a detailed ensemble of solution conformations for this compound can be calculated using molecular dynamics simulations.

Dynamics through Relaxation Measurements (T1, T2, NOE)

The internal motions and flexibility of this compound on a picosecond to nanosecond timescale can be probed using ¹⁵N NMR relaxation experiments. These experiments measure the longitudinal relaxation rate (R₁ or 1/T₁), the transverse relaxation rate (R₂ or 1/T₂), and the steady-state ¹⁵N-{¹H} heteronuclear NOE for each amide group in the peptide backbone.

T₁ (Spin-Lattice) Relaxation: Measures the time it takes for the nuclear spins to return to thermal equilibrium along the external magnetic field. It is sensitive to high-frequency motions (fast ps-ns timescale).

T₂ (Spin-Spin) Relaxation: Measures the decay of transverse magnetization and is sensitive to both fast and slower (μs-ms) motions.

Heteronuclear NOE: Provides information about the amplitude of fast internal motions of the N-H bond vector. Values close to the theoretical maximum (~0.85) indicate a rigid backbone, whereas lower or negative values suggest significant flexibility.

These relaxation parameters can be used to map the spectral density function, which describes the motional frequencies present in the molecule. For this compound, this would reveal the relative flexibility of each residue, for instance, whether the termini exhibit more motion than the central alanine residue.

Table 3: Interpretation of NMR Relaxation Data for Peptide Dynamics

| Parameter | High Value Indicates | Low Value Indicates | Information for this compound |

| T₁ | Fast internal motions | Restricted motions | Probes flexibility of the peptide backbone and side chains. |

| T₂ | Low molecular weight, fast tumbling | High molecular weight, slower motions, chemical exchange | Sensitive to overall tumbling and slower conformational changes. |

| ¹⁵N-{¹H} NOE | Restricted N-H bond vector motion (rigidity) | High flexibility of the N-H bond vector | Differentiates rigid parts of the backbone from flexible regions like the termini. |

pH and Temperature Effects on this compound Conformational Ensembles

The conformational landscape of a peptide is highly sensitive to its environment. Variations in pH and temperature can significantly alter the ensemble of structures adopted by this compound.

pH Effects: The ionization states of the N-terminal amine, the C-terminal carboxylic acid, and the glutamine side chain are dependent on the solution pH. At physiological pH (~7.4), the N-terminus is protonated (-NH₃⁺) and the C-terminus is deprotonated (-COO⁻), making the peptide a zwitterion. Changes in pH alter the net charge and the distribution of charges within the molecule. For example, at low pH, the C-terminus becomes protonated (-COOH), increasing the net positive charge, which can lead to conformational shifts due to altered electrostatic interactions and hydrogen bonding patterns.

Temperature Effects: Temperature influences the kinetic energy of the molecule. Increasing the temperature can provide sufficient energy to overcome rotational barriers, leading to a broader sampling of conformational space and potentially shifting the equilibrium between different stable conformers. Conversely, lowering the temperature can "freeze" the peptide into a more limited set of low-energy conformations. These changes can be monitored by observing temperature-dependent shifts in NMR signals or changes in chiroptical spectra.

Vibrational Spectroscopy for Secondary Structure Insights (FTIR, Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for investigating the secondary structure of peptides by probing their characteristic vibrational modes.

Analysis of Amide I and Amide II Bands of this compound

The most informative vibrational bands for peptide secondary structure are the Amide I and Amide II bands.

Amide I Band (1600-1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide backbone (70-85%). Its frequency is highly sensitive to the hydrogen-bonding environment of the carbonyl group and thus to the peptide's secondary structure.

Amide II Band (1510-1580 cm⁻¹): This band is more complex, originating from a combination of N-H in-plane bending (40-60%) and C-N stretching vibrations (18-40%). It is also sensitive to conformation, though often less directly interpretable than the Amide I band.

By analyzing the position and shape of the Amide I band for this compound, one can infer the predominant secondary structural elements present in the conformational ensemble.

Table 4: Typical Amide I Frequencies and Corresponding Secondary Structures

| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 (low), 1680-1700 (high) |

| β-Turn | 1660 - 1685 |

| Random Coil | 1640 - 1650 |

Hydrogen Bonding Network Analysis via Vibrational Modes

Vibrational spectroscopy is exceptionally sensitive to the formation of hydrogen bonds. The strength and geometry of both intra- and intermolecular hydrogen bonds in this compound can be assessed by examining specific vibrational modes.

The N-H stretching vibration (Amide A band, ~3300 cm⁻¹) is a direct probe of hydrogen bonding at the amide proton. When an N-H group participates in a hydrogen bond, the N-H bond weakens and lengthens, causing a characteristic "red shift" (a shift to a lower frequency) in its stretching vibration. The magnitude of this shift correlates with the strength of the hydrogen bond. Similarly, the C=O stretching frequency (Amide I) also shifts, though to a lesser extent, upon hydrogen bond formation. Analyzing these shifts provides detailed insight into the specific hydrogen bonding network that stabilizes the peptide's conformation.

Chiroptical Spectroscopy for Chirality and Conformational Transitions

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful methods for confirming the absolute configuration and studying the solution conformation of chiral molecules like this compound.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of circularly polarized light in the UV region (typically 190-250 nm), which excites electronic transitions in the peptide bonds. The resulting spectrum is highly sensitive to the peptide's secondary structure. For instance, α-helices, β-sheets, and random coils all have distinct, well-characterized ECD spectra.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region. VCD spectra provide a wealth of structural information with higher resolution than ECD. The VCD signals in the Amide I and Amide II regions are particularly sensitive to the peptide's backbone conformation and can distinguish between different types of turns and helices.

For this compound, these techniques would not only confirm the chirality inherited from its L-amino acid constituents but would also serve as a sensitive probe for monitoring conformational transitions induced by changes in environment, such as pH, temperature, or solvent polarity.

Circular Dichroism (CD) Spectroscopy for Peptide Backbone Conformation

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that utilizes circularly polarized light to investigate the structure of optically active chiral molecules. libretexts.orgrsc.orgnih.gov It is particularly sensitive to the secondary structure of peptides and proteins. harvard.edu The peptide bonds within this compound are chiral environments, and their collective arrangement gives rise to a characteristic CD spectrum in the far-UV region (typically 190-250 nm).

In solution, short peptides like this compound are expected to exist as an ensemble of conformations rather than a single rigid structure. The resulting CD spectrum is a population-weighted average of the spectra of all contributing conformers. Studies on similar short peptides suggest that they often adopt a mixture of conformations, including polyproline II (PPII) helices, β-strands, and disordered or random coil structures. acs.orgresearchgate.net The presence of a PPII conformation, a left-handed helix, is often indicated by a positive CD band around 220-230 nm and a strong negative band near 205 nm. A classic random coil, in contrast, typically shows a strong negative band below 200 nm.

The precise shape and magnitude of the CD spectrum for this compound would be influenced by factors such as solvent polarity, pH, and temperature, which can shift the equilibrium between different conformational states. For instance, temperature-dependent CD studies can reveal thermodynamic parameters associated with conformational transitions. acs.orgresearchgate.net

Below is a representative, hypothetical CD spectrum for a short, flexible peptide like this compound in an aqueous buffer, illustrating features consistent with a predominantly disordered or random coil conformation with some local ordering.

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |

|---|---|

| 240 | -50 |

| 230 | -400 |

| 222 | -1,500 |

| 210 | -5,000 |

| 200 | -12,000 |

| 195 | -10,500 |

This table presents hypothetical data for illustrative purposes.

Optical Rotatory Dispersion (ORD) Studies on this compound

Optical Rotatory Dispersion (ORD) is a closely related technique to CD that measures the variation in the optical rotation of a substance with the wavelength of light. wikipedia.org ORD and CD are mathematically related through the Kronig-Kramers transforms and both phenomena are manifestations of the "Cotton effect," which is the characteristic change in optical rotation and differential absorption in the vicinity of an absorption band of a chiral chromophore. biologic.netlibretexts.org

An ORD spectrum of this compound would show the change in molar rotation as a function of wavelength. For a peptide with secondary structure, the ORD spectrum is dominated by the contributions from the peptide bond chromophores. A simple, plain ORD curve (either positive or negative) is observed at wavelengths far from an absorption band. However, within an absorption band, the curve becomes anomalous, showing a peak and a trough.

The following table provides a hypothetical representation of ORD data for this compound, consistent with the illustrative CD data above.

| Wavelength (nm) | Molar Rotation [m] (deg) |

|---|---|

| 250 | -500 |

| 235 | -2,000 |

| 225 | -1,500 |

| 215 | +3,000 |

| 205 | +8,000 |

| 195 | +5,000 |

This table presents hypothetical data for illustrative purposes.

X-ray Crystallography and Solid-State Polymorphism of this compound (If applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. wikipedia.org This technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms, bond lengths, and bond angles can be determined with high precision.

While no publicly available crystal structure for the tripeptide this compound has been reported, studies on closely related short peptides, such as L-alanyl-L-glutamine, have been conducted. A European patent application (EP 3560948 B1) describes various crystalline forms of L-alanyl-L-glutamine, including a nonhydrate and a dihydrate form, highlighting the phenomenon of polymorphism. googleapis.com Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties.

The existence of polymorphs for L-alanyl-L-glutamine strongly suggests that this compound could also crystallize in different forms depending on the crystallization conditions (e.g., solvent, temperature, rate of cooling). A crystallographic study of this tripeptide would reveal the exact solid-state conformation of the peptide backbone and the side chains, as well as the intricate network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice.

Powder X-ray diffraction (PXRD) is a related technique used to characterize crystalline solids. The patent for L-alanyl-L-glutamine provides PXRD data for its nonhydrate form, characterized by specific peaks at given diffraction angles (2θ). The table below is based on the data for this related dipeptide and illustrates the type of information obtained from such an analysis.

| Diffraction Angle (2θ°) | Relative Intensity |

|---|---|

| 13.7 ± 0.2 | High |

| 20.7 ± 0.2 | High |

| 22.3 ± 0.2 | Medium |

| 34.9 ± 0.2 | High |

Data adapted from patent EP 3560948 B1 for a nonhydrate crystal form of L-alanyl-L-glutamine and is presented for illustrative purposes of the technique. googleapis.com

Biochemical Interactions and Mechanistic Roles of L Leucyl L Alanyl L Glutamine in Vitro & in Silico

Enzyme-Substrate/Enzyme-Inhibitor Kinetics with L-Leucyl-L-alanyl-L-glutamine

The metabolic fate of this compound following administration is largely dependent on its hydrolysis by peptidases. The kinetics of this enzymatic breakdown are fundamental to its bioavailability and physiological activity.

The hydrolysis of oligopeptides is a critical step in protein digestion and cellular protein turnover. This process is catalyzed by a diverse group of enzymes known as peptidases. For a tripeptide such as this compound, several classes of peptidases are implicated in its breakdown.

The primary site for the digestion of dietary peptides is the small intestine, where the apical (brush-border) membrane of enterocytes is equipped with a variety of membrane-bound peptidases. nih.gov These enzymes are responsible for the final stages of protein digestion, breaking down small oligopeptides into smaller peptides and single amino acids that can be absorbed. nih.gov Studies have identified several peptidases in the brush border membrane, including aminopeptidases, carboxypeptidases, and endopeptidases, which are capable of hydrolyzing oligopeptides. mdpi.com Specifically, enzymes like aminopeptidase N and tripeptide aminopeptidases (EC 3.4.11.4) are known to cleave tripeptides. nih.govnih.gov Tripeptide aminopeptidases, for instance, have been shown to hydrolyze substrates like L-leucylglycylglycine, which is structurally analogous to this compound. nih.gov Therefore, it is highly probable that these brush border enzymes are the principal catalysts for the hydrolysis of this compound in the intestine. nih.govnih.gov

| Potential Peptidase Class | Typical Location | Probable Role in Hydrolysis |

|---|---|---|

| Aminopeptidase N (APN) | Intestinal Brush Border Membrane | Cleavage of the N-terminal Leucine residue. |

| Tripeptide Aminopeptidases | Intestinal Mucosa, various tissues | Specific hydrolysis of tripeptides from the N-terminus. |

| Cytosolic Peptidases | Intracellular (Cytosol) | Hydrolysis of the tripeptide if transported intact into the cell. |

| Dipeptidyl-Peptidases | Intestinal Brush Border Membrane | Potential cleavage if the peptide sequence matches enzyme specificity. |

The efficiency and specificity of an enzyme's action on a substrate are quantified by Michaelis-Menten kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

While the general classes of enzymes that hydrolyze tripeptides are known, specific experimental studies determining the Km, Vmax, and kcat for the hydrolysis of this compound by a specific peptidase are not extensively documented in the current scientific literature. The determination of these parameters would typically involve incubating the tripeptide at various concentrations with a purified peptidase (e.g., aminopeptidase N) and measuring the initial reaction velocity. The resulting data would be fitted to the Michaelis-Menten equation to derive the kinetic constants. Such data is crucial for understanding the metabolic stability and rate of assimilation of the tripeptide.

| Parameter | Definition | Hypothetical Value | Significance |

|---|---|---|---|

| Km (Michaelis Constant) | Substrate concentration at ½ Vmax. | e.g., 1.5 mM | Indicates enzyme-substrate affinity (a lower Km suggests higher affinity). |

| Vmax (Maximum Velocity) | The maximum rate of the reaction at saturating substrate concentrations. | e.g., 120 µmol/min/mg | Defines the maximum catalytic capacity of the enzyme under specific conditions. |

| kcat (Turnover Number) | Number of substrate molecules converted to product per enzyme site per unit time. | e.g., 300 s-1 | Measures the catalytic efficiency of a single enzyme molecule. |

*This table is for illustrative purposes to define the kinetic parameters. Specific values for this compound are not available in the reviewed literature.

Allosteric modulators regulate enzyme activity by binding to a site distinct from the active site, inducing a conformational change that either enhances (allosteric activation) or reduces (allosteric inhibition) the enzyme's function. This is a key mechanism for cellular control of metabolic pathways. There is currently no direct scientific evidence from reviewed literature to suggest that this compound has been investigated as an allosteric modulator of any specific enzyme. Such a role is theoretically possible but would require experimental validation, for instance, by assessing its effect on the kinetics of an unrelated enzyme-substrate reaction.

Interactions with Peptide Transporters and Channels (Cell-based models, In Silico)

For this compound to exert systemic or intracellular effects, it must first be transported across cellular membranes. This process is primarily mediated by specialized transporter proteins.

The transport of di- and tripeptides across the intestinal and renal epithelia is mediated by proton-coupled oligopeptide transporters (POTs), primarily PEPT1 (SLC15A1) and PEPT2 (SLC15A2). nih.govnih.gov PEPT1, found predominantly in the small intestine, is a high-capacity, low-affinity transporter, whereas PEPT2, located mainly in the kidneys, is a low-capacity, high-affinity transporter. nih.gov Both are responsible for absorbing a wide variety of di- and tripeptides. nih.govnih.gov

In silico techniques like molecular docking and dynamics simulations are powerful tools to predict and analyze the interaction between a ligand (the tripeptide) and its receptor (the transporter). These simulations can elucidate the binding pose, estimate the binding affinity, and identify key amino acid residues within the transporter's binding pocket that interact with the tripeptide. While specific docking studies for this compound were not found in the reviewed literature, such studies would provide valuable insights into its transportability. The simulation would likely model how the tripeptide fits into the binding cavity of PEPT1 and PEPT2, stabilized by hydrogen bonds and hydrophobic interactions.

| Parameter | Description | Potential Finding |

|---|---|---|

| Binding Energy (kcal/mol) | The estimated free energy change upon binding of the tripeptide to the transporter. | A negative value would indicate a favorable, spontaneous binding interaction. |

| Key Interacting Residues | Specific amino acids in the PEPT1/PEPT2 binding site that form bonds with the tripeptide. | Identification of Tyr, Lys, Arg, or Trp residues forming hydrogen bonds or electrostatic interactions. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the docked ligand and a reference structure. | A low RMSD value would suggest a stable and predictable binding conformation. |

*This table illustrates the type of data generated from in silico docking studies; specific simulation data for this compound is not currently available.

The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model that, when cultured on semi-permeable supports, differentiates to form a monolayer of polarized enterocytes that mimic the intestinal barrier. bienta.neteuropa.eu This model is widely used to study the absorption and transport of nutrients and drugs, as it expresses key transport proteins, including the PEPT1 transporter. nih.govbienta.netjci.org

An in vitro uptake study using Caco-2 cell monolayers would involve applying this compound to the apical side (mimicking the intestinal lumen) and measuring its appearance on the basolateral side (mimicking the bloodstream) over time. bienta.net The rate of transport is used to calculate an apparent permeability coefficient (Papp), a key indicator of a compound's potential for oral absorption. bienta.netnih.gov Studies on other tripeptides have shown that they can be transported across Caco-2 monolayers, although the mechanism can vary between PEPT1-mediated transport and paracellular diffusion. oup.com Often, peptides that are taken up by PEPT1 are rapidly hydrolyzed by intracellular peptidases, meaning the intact peptide may not appear on the basolateral side. oup.com

| Compound | Papp (apical to basolateral) (x 10-6 cm/s) | Interpretation of Permeability |

|---|---|---|

| L-Leucine | 0.30 nih.gov | Low to Moderate |

| L-Valyl-L-valine | 0.18 nih.gov | Low |

| D-Phe-D-Ala-D-Ser-OH | 0.35 - 0.69 nih.gov | Low to Moderate |

| This compound | Data Not Available | Expected to be actively transported via PEPT1 |

*This table includes reference permeability values to provide context for how a novel tripeptide would be evaluated. nih.gov Specific experimental Papp values for this compound are not available in the reviewed literature.

Elucidation of Specific Binding Sites and Transport Mechanisms

There is no specific information in the current body of scientific literature that identifies or characterizes the binding sites or transport mechanisms for the tripeptide this compound. Research on peptide and amino acid transport focuses on individual amino acids or common dipeptides. For instance, various transporters like the SLC1, SLC6, and SLC38 families are known to transport glutamine and alanine, but their affinity and mechanism for a tripeptide containing leucine have not been elucidated. frontiersin.orgimrpress.comnih.gov Without dedicated studies, any discussion on how this compound is transported into cells or where it binds would be purely speculative.

Modulation of Intracellular Signaling Pathways at a Molecular Level (In Vitro)

While the dipeptide L-Alanyl-L-glutamine has been shown to influence signaling pathways such as mTOR and suppress hypoxia-induced markers, there are no equivalent studies for this compound. nih.gov

Non-Covalent Interactions with Biomolecules: Proteins, Lipids, Nucleic Acids

Investigation of this compound Interaction with Lipid Bilayers and Membranes

Currently, there is a lack of specific studies published in peer-reviewed literature that investigate the direct interaction of this compound with lipid bilayers or cell membranes. General knowledge suggests that as a small, polar tripeptide, its passive diffusion across a lipid bilayer would be limited. However, without experimental data from techniques such as differential scanning calorimetry, NMR spectroscopy, or molecular dynamics simulations specifically involving this tripeptide, any description of its interaction remains speculative.

Potential Interactions with DNA or RNA Structures

There is no available scientific literature to suggest that this compound directly interacts with DNA or RNA structures. Such interactions are typically mediated by larger molecules with specific structural motifs capable of recognizing and binding to nucleic acids. Small peptides like this compound are not generally expected to have specific binding capabilities with DNA or RNA.

Biosynthetic Pathways and Endogenous Production of this compound (If applicable)

Information regarding the specific enzymatic pathways for the biosynthesis of this compound or its confirmed endogenous production in any organism is not available in the current body of scientific literature. While the constituent amino acids (Leucine, Alanine, and Glutamine) are common, the specific tripeptide has not been identified as a product of a known biosynthetic pathway.

In Vitro Metabolic Stability and Biotransformation of this compound

Detailed studies on the in vitro metabolic stability and biotransformation of this compound are not present in the accessible scientific literature.

Characterization of Metabolizing Enzymes in Liver Microsomes or S9 Fractions

Without experimental data, it is not possible to characterize the specific metabolizing enzymes in liver microsomes or S9 fractions that would act on this compound. It can be hypothesized that peptidases and proteases present in these fractions would be responsible for its hydrolysis.

Identification of Metabolic Products and Pathways

The primary metabolic pathway for this compound would presumably be the hydrolysis of its peptide bonds, which would yield its constituent amino acids: L-Leucine, L-Alanine, and L-Glutamine. However, without experimental confirmation through techniques such as mass spectrometry, the precise metabolic products and pathways remain unconfirmed.

Analytical Techniques for Research and Quality Control of L Leucyl L Alanyl L Glutamine

Chromatographic Separations and Purity Assessment

Chromatography is a cornerstone for the separation and purity evaluation of L-alanyl-L-glutamine. Various chromatographic modes are utilized to resolve the dipeptide from its precursors, degradation products, and other potential impurities.

HPLC and UPLC are powerful techniques for the quantification and purity assessment of L-alanyl-L-glutamine. UPLC, an evolution of HPLC that utilizes smaller particle size columns, offers faster and more efficient separations. ijlpr.com

A validated reverse-phase UPLC method has been developed for the estimation of L-alanyl-L-glutamine in infusions. ijlpr.com This method provides a rapid, precise, and reliable analysis, with a run time of just three minutes. ijlpr.com Key parameters for this UPLC method include an amino-bonded silica (B1680970) gel column packed with octadecylsilane and a mobile phase consisting of acetonitrile and a phosphate buffer. ijlpr.com Detection is typically carried out using a UV detector at 215 nm. ijlpr.com The effectiveness of the separation is sensitive to the mobile phase composition; a higher percentage of acetonitrile can lead to peak splitting, while a lower percentage may cause peak broadening. ijlpr.com The pH of the mobile phase also significantly influences the chromatographic behavior, with a pH of 4 providing optimal results. ijlpr.com

| Parameter | Condition |

|---|---|

| Column | AccQ-Tag Ultra (Amino-Bonded silica gel, packed with octadecylsilane), 2.1 mm x 100 mm, 1.7 µm |

| Mobile Phase | Acetonitrile and 0.05 M phosphate buffer (70:30 v/v), pH adjusted to 4 |

| Flow Rate | 0.25 mL/min |

| Column Temperature | 40°C |

| Detection | UV at 215 nm |

| Injection Volume | 0.4 µL |

| Retention Time | 0.77 min |

| Total Run Time | 3 min |

| Recovery | 99.19 - 100.82 % |

Different chromatographic modes are employed for the isolation and purification of L-alanyl-L-glutamine.

Reversed-Phase Chromatography : As detailed in the UPLC method above, reversed-phase chromatography is highly effective for the analytical separation and quantification of L-alanyl-L-glutamine. ijlpr.com This technique separates molecules based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

Normal-Phase Chromatography : While less common for this specific dipeptide in recent literature, normal-phase chromatography, which uses a polar stationary phase and a non-polar mobile phase, remains a fundamental separation technique.

Ion-Exchange Chromatography (IEC) : IEC is a crucial method for separating charged molecules like amino acids and peptides. 193.16.218 This technique separates molecules based on their net charge by utilizing a charged stationary phase. For L-alanyl-L-glutamine, IEC is particularly useful for purification, such as removing inorganic salts. google.com A process has been developed that uses continuous chromatography with a sodium-type strong-acid ion-exchange resin to separate the dipeptide from inorganic salts, achieving a purity of 96.8%. google.com The separation of amino acids and peptides on ion-exchange columns is influenced by the buffer system, pH, and temperature. 193.16.218

Size Exclusion Chromatography (SEC) is a technique that separates molecules based on their size or molecular weight. nih.gov It is an essential tool for studying the oligomerization of proteins and peptides, which is the formation of non-covalent complexes of two or more molecules. nih.govnih.gov

The process involves passing a solution containing the peptide through a column packed with a porous resin. Larger molecules, such as oligomers or aggregates, are excluded from the pores and thus elute more quickly. Monomeric forms of the peptide can enter the pores, resulting in a longer retention time. nih.govresearchgate.net By analyzing the elution profile, typically with a UV detector, one can identify the presence of different oligomeric states. researchgate.net This technique allows for the separation of native protein or peptide complexes for further analysis. nih.gov

Determining the stereoisomeric purity of L-alanyl-L-glutamine is critical, as the presence of other stereoisomers (e.g., D-alanyl-L-glutamine, L-alanyl-D-glutamine) is considered an impurity. Chiral HPLC is the primary method for this analysis.

Specific methods have been developed to separate the stereoisomers of alanyl-glutamine. nih.gov One such method employs a Chiralpak QN-AX stationary phase in HILIC (Hydrophilic Interaction Liquid Chromatography) mode, coupled with mass spectrometry detection. nih.gov This approach successfully quantified AlaGln epimers (DL+LD) in stressed parenteral infusion solutions. nih.gov The presence of D-amino acids has various physiological implications, making their detection and quantification essential. sigmaaldrich.com Chiral stationary phases (CSPs) based on macrocyclic glycopeptides, such as teicoplanin, or crown ethers are particularly effective for separating the enantiomers of underivatized amino acids and their dipeptides. sigmaaldrich.comchromatographyonline.com The separation mechanism often involves differences in the stability of diastereomeric complexes formed between the analyte and the chiral selector in the stationary phase. nih.gov

Mass Spectrometry (MS) for Identity and Quantitative Analysis

Mass spectrometry is an indispensable tool for confirming the identity and performing quantitative analysis of L-alanyl-L-glutamine. It offers high sensitivity and specificity, allowing for precise measurements even in complex matrices like cell culture media. sci-hub.senih.gov

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like peptides. ESI-MS, often coupled with liquid chromatography (LC-MS), is a standard method for the analysis of L-alanyl-L-glutamine. nih.govsci-hub.se

In a comparative study of different detection systems, ESI-tandem mass spectrometry (ESI-MS/MS) demonstrated superior sensitivity for quantifying L-alanyl-L-glutamine in cell culture broth compared to UV or fluorescence detectors. sci-hub.se The high specificity of ESI-MS/MS allows for quantification even without complete chromatographic separation from all other compounds in the matrix. sci-hub.se

The analysis is typically performed in positive ion mode using Multiple Reaction Monitoring (MRM). sci-hub.se In this mode, the precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. For L-alanyl-L-glutamine (MW = 217.2 g/mol ), the transition from the precursor ion m/z 218 to a product ion m/z 147 is commonly measured. sci-hub.se The product ion m/z 147 likely represents a single charged glutamine residue. sci-hub.se

| Parameter | Setting |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 218 ([M+H]⁺) |

| Product Ion (m/z) | 147 |

| Declustering Potential | 41 V |

| Collision Energy | 17 V |

| Ion Spray Voltage | 4500 V |

This technique has been successfully applied to establish quantitative impurity profiles in parenteral infusion solutions, identifying various related substances and degradation products. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for determining the molecular weight of peptides like L-Leucyl-L-alanyl-L-glutamine with high accuracy. In this method, the peptide is co-crystallized with a matrix material that strongly absorbs laser energy, such as α-cyano-4-hydroxycinnamic acid (CHCA). A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the peptide, primarily as a singly protonated molecule [M+H]⁺. These ions are then accelerated into a flight tube, and their time-of-flight to the detector is measured, which is proportional to their mass-to-charge ratio (m/z).

For this compound (C₁₄H₂₆N₄O₅), the expected monoisotopic mass is approximately 346.19 Da. MALDI-TOF MS analysis would be expected to show a prominent peak at or near m/z 346.2, confirming the molecular weight of the intact tripeptide. The high resolution of modern TOF analyzers allows for the differentiation of the peptide from potential impurities with similar masses. While MALDI-MS is excellent for mass determination, spot-to-spot variability in crystallization can affect signal intensity, making quantification challenging without careful method design and the use of internal standards nih.govresearchgate.net.

Tandem Mass Spectrometry (MS/MS) for Sequence Confirmation and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is indispensable for unequivocally confirming the amino acid sequence of this compound and elucidating its fragmentation pathways. In a typical MS/MS experiment, the protonated molecule of the tripeptide (m/z ≈ 346.2) is selectively isolated (MS1), subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed (MS2) creative-proteomics.comnih.gov.

The fragmentation of protonated peptides primarily occurs at the peptide bonds, leading to the formation of b- and y-type ions. For this compound (Leu-Ala-Gln), the following fragmentation pattern would be expected:

b-ions: Formed by charge retention on the N-terminal fragment.

b₁: [Leu]⁺

b₂: [Leu-Ala]⁺

y-ions: Formed by charge retention on the C-terminal fragment.

y₁: [Gln]⁺

y₂: [Ala-Gln]⁺

Additionally, the presence of glutamine can lead to characteristic neutral losses, such as the loss of ammonia (NH₃) from the glutamine side chain under CID conditions nih.govosu.eduresearchgate.net. The precise masses of these fragment ions allow for the definitive confirmation of the amino acid sequence, distinguishing it from its isomers (e.g., L-Alanyl-L-glutaminyl-L-leucine).

| Ion Type | Sequence Fragment | Predicted m/z |

|---|---|---|

| b₁ | Leu | 114.09 |

| b₂ | Leu-Ala | 185.13 |

| y₁ | Gln | 147.08 |

| y₂ | Ala-Gln | 218.11 |

Quantitative Mass Spectrometry (e.g., SRM, MRM) in Complex Biological Matrices (non-human, in vitro)

For the accurate quantification of this compound in complex non-human, in vitro biological matrices, such as cell culture media, targeted mass spectrometry techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) are employed. creative-proteomics.comnih.govwashington.eduproteomics.com.au These methods, typically performed on a triple quadrupole mass spectrometer, offer high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. creative-proteomics.comwashington.edu

The process involves:

Precursor Ion Selection: The first quadrupole (Q1) is set to isolate the m/z of the protonated this compound (e.g., m/z 346.2).

Fragmentation: The isolated ions are fragmented in the collision cell (Q2).

Product Ion Selection: The third quadrupole (Q3) is set to monitor one or more specific, intense, and stable fragment ions (e.g., the transition from m/z 346.2 to the y₂ ion at m/z 218.1).

A study comparing different analytical detectors for the quantification of L-alanyl-L-glutamine in mammalian cell culture broth found that mass spectrometry offered superior sensitivity compared to other methods. sci-hub.senih.gov For this compound, a similar approach using LC-MS/MS in MRM mode would be highly effective. By monitoring a unique and intense transition, the tripeptide can be quantified even in the presence of co-eluting matrix components that might interfere with less selective detectors. sci-hub.se The use of a stable isotope-labeled internal standard is crucial for achieving high precision and accuracy.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |

|---|---|---|---|

| This compound | 346.2 | 218.1 | Quantitative |

| This compound | 346.2 | 185.1 | Confirmatory |

Capillary Electrophoresis (CE) and Electrokinetic Chromatography (EKC)

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. It is a valuable tool for assessing the purity of peptides like this compound.

Application for Purity and Charge-Variant Analysis

In its Capillary Zone Electrophoresis (CZE) mode, CE can effectively separate the target tripeptide from impurities that differ in charge, such as deamidation products (where glutamine converts to glutamic acid, introducing a negative charge at neutral pH) or synthesis failure sequences (shorter peptides). researchgate.netacs.orgcreative-proteomics.com The high efficiency of CE allows for the detection of even minor impurities, making it a powerful technique for quality control. ijsra.netbio-rad.com The electropherogram would ideally show a single, sharp peak for pure this compound. The presence of additional peaks would indicate impurities, which can be quantified based on their peak areas. The technique is particularly well-suited for analyzing charge heterogeneity in biopharmaceuticals and can be adapted for peptides. researchgate.netacs.orgbohrium.com

Micellar Electrokinetic Chromatography (MEKC) for Hydrophobicity Profiling

Micellar Electrokinetic Chromatography (MEKC) is a mode of CE that allows for the separation of both charged and neutral molecules based on their partitioning between an aqueous buffer and micelles. indexcopernicus.comnih.gov Surfactants, such as sodium dodecyl sulfate (SDS), are added to the buffer at a concentration above their critical micelle concentration to form a pseudo-stationary phase. The retention time of a peptide in MEKC is related to its hydrophobicity, as more hydrophobic molecules will interact more strongly with the non-polar core of the micelles. nih.gov

By analyzing the mobility of this compound in an MEKC system, its hydrophobicity can be characterized relative to standard compounds. This information is valuable for understanding its potential interactions in biological systems and for developing purification methods. The technique can distinguish between peptides with subtle differences in hydrophobicity, providing a more detailed profile than reversed-phase chromatography alone. nih.govnih.gov

Amino Acid Composition Analysis (AACA) for Stoichiometry Verification

Amino Acid Composition Analysis (AACA) is a fundamental biochemical technique used to verify the amino acid composition and stoichiometry of a peptide. The analysis involves two main steps:

Hydrolysis: The peptide is completely hydrolyzed into its constituent amino acids, typically by heating in 6N hydrochloric acid (HCl) at approximately 110°C for 24 hours. This process breaks all the peptide bonds.

Quantification: The resulting amino acid mixture is separated and quantified, usually by ion-exchange chromatography or reversed-phase HPLC after pre-column derivatization with a chromophore or fluorophore (e.g., phenylisothiocyanate or o-phthalaldehyde).